molecular formula C17H14N4O3 B5263246 4-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-AMIDO)BENZOIC ACID

4-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-AMIDO)BENZOIC ACID

Cat. No.: B5263246
M. Wt: 322.32 g/mol
InChI Key: ACGLYXVAVWJLIY-UHFFFAOYSA-N
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Description

4-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-AMIDO)BENZOIC ACID is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the triazole ring or the benzoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium hydroxide or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives.

Mechanism of Action

The mechanism of action of 4-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can trigger caspase activation, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-AMIDO)BENZOIC ACID is unique due to its combination of a triazole ring with a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-15(19-20-21(11)14-5-3-2-4-6-14)16(22)18-13-9-7-12(8-10-13)17(23)24/h2-10H,1H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGLYXVAVWJLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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